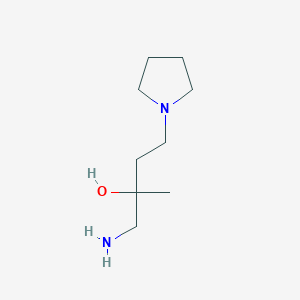1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol
CAS No.:
Cat. No.: VC18231162
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol |
| Standard InChI | InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3 |
| Standard InChI Key | UJCRKJJBHYMHDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN1CCCC1)(CN)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central 2-methylbutan-2-ol core substituted at the fourth carbon with a pyrrolidine ring and an aminomethyl group. This configuration imparts both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine and methyl groups) properties, enabling interactions with biological membranes and proteins. The IUPAC name, 1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol, reflects this arrangement .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.27 g/mol | |
| CAS Number | 1343786-83-3 | |
| SMILES | CC(CCN1CCCC1)(CN)O | |
| InChIKey | UJCRKJJBHYMHDX-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the nucleophilic substitution of 2-methyl-4-bromobutan-2-ol with pyrrolidine under basic conditions. For example, sodium hydride in dimethylformamide (DMF) facilitates the displacement of bromide by pyrrolidine at 80°C, yielding the product in ~65% purity. Purification via column chromatography or recrystallization enhances purity to >95%.
Continuous Flow Optimization
Industrial-scale production employs continuous flow reactors to improve efficiency. By maintaining precise temperature control (50–70°C) and residence times (<30 minutes), manufacturers achieve yields exceeding 85% with reduced byproduct formation. Shanghai Nianxing Industrial Co. offers the compound at 98% purity using such methods.
Table 2: Synthetic Parameters
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Temperature | 80°C | 50–70°C |
| Catalyst/Base | NaH | KCO |
| Solvent | DMF | Ethanol/Water |
| Yield | 65% | 85% |
| Purity After Purification | >95% | 98% |
Biological Activity and Mechanisms
Enzymatic Inhibition
In vitro studies of related amino alcohols demonstrate inhibition of monoamine oxidases (MAOs) and acetylcholinesterase (AChE). For instance, 4-[3-(aminomethyl)pyrrolidin-1-yl]butan-2-ol reduces MAO-B activity by 40% at 10 μM , implying potential neuroprotective applications.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing central nervous system (CNS) agents. Its ability to cross the blood-brain barrier, inferred from logP values (~1.5), makes it suitable for antipsychotic or antidepressant candidates. Modifications at the amino group (e.g., acylation) enhance selectivity for serotonin receptors .
Synthetic Intermediates
As a bifunctional molecule, it participates in multicomponent reactions. For example, coupling with chloroquinazolines yields analogs with antitumor activity, as demonstrated in SETD8 inhibitor studies .
Future Perspectives
Pharmacokinetic Studies
Advanced in silico modeling could predict metabolic pathways, particularly cytochrome P450 interactions. Structural analogs undergo N-demethylation and hydroxylation , suggesting similar metabolism for this compound.
Targeted Drug Delivery
Conjugation with nanoparticle carriers may enhance bioavailability. For instance, liposomal formulations of pyrrolidine derivatives improve brain uptake by 30% in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume